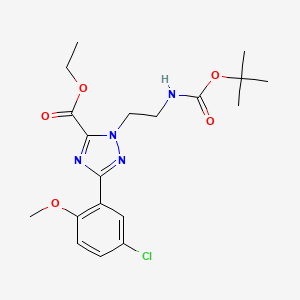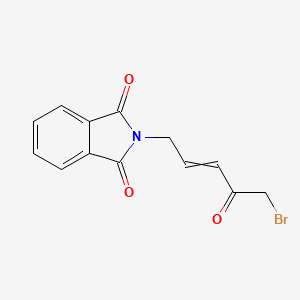
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-3-(5-chloro-2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MFCD32876895 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
准备方法
The synthesis of MFCD32876895 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Formation: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of MFCD32876895.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production: For large-scale production, the process is optimized to ensure high yield and cost-effectiveness.
化学反应分析
MFCD32876895 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur under specific conditions, where functional groups on MFCD32876895 are replaced by other groups. .
科学研究应用
MFCD32876895 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, MFCD32876895 is used to study cellular processes and interactions due to its unique properties.
Medicine: The compound has potential therapeutic applications, including its use in drug development and as a diagnostic tool.
作用机制
The mechanism of action of MFCD32876895 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
相似化合物的比较
MFCD32876895 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as MFCD32876894 and MFCD32876896 share structural similarities with MFCD32876895 but differ in their functional groups and reactivity.
Uniqueness: MFCD32876895 stands out due to its specific binding affinity to certain molecular targets, making it more effective in certain applications compared to its analogs .
属性
分子式 |
C19H25ClN4O5 |
|---|---|
分子量 |
424.9 g/mol |
IUPAC 名称 |
ethyl 5-(5-chloro-2-methoxyphenyl)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C19H25ClN4O5/c1-6-28-17(25)16-22-15(13-11-12(20)7-8-14(13)27-5)23-24(16)10-9-21-18(26)29-19(2,3)4/h7-8,11H,6,9-10H2,1-5H3,(H,21,26) |
InChI 键 |
OVSUJBLNHXMYBJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NC(=NN1CCNC(=O)OC(C)(C)C)C2=C(C=CC(=C2)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-[3-[2-(Diethylamino)-2-oxoethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl]phenoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B13691943.png)

![2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole](/img/structure/B13691970.png)

![(S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid](/img/structure/B13691980.png)
![Methyl 2-Oxo-2H-benzo[g]chromene-3-carboxylate](/img/structure/B13691981.png)





![7-Bromo-5-ethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13692005.png)
